(1-méthyl-1H-pyrazol-5-yl)(pipéridin-4-yl)méthanol

Vue d'ensemble

Description

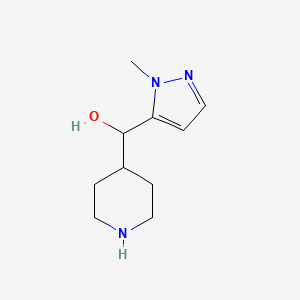

(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol: is an organic compound that features a pyrazole ring and a piperidine ring connected via a methanol group

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that pyrazole derivatives can target specific pathways involved in cancer cell proliferation, making them promising candidates for further development in cancer therapeutics.

Neuropharmacology

The piperidine moiety in this compound suggests potential applications in neuropharmacology. Research has shown that piperidine derivatives can act on neurotransmitter systems, potentially offering therapeutic effects for conditions such as anxiety and depression. A notable case study highlighted the efficacy of similar compounds in modulating serotonin receptors, which are crucial for mood regulation.

Pesticidal Properties

The unique structure of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol also positions it as a candidate for agrochemical applications. Pyrazole-based compounds have been recognized for their insecticidal properties. A comprehensive study assessed the effectiveness of related compounds against common agricultural pests, demonstrating significant mortality rates at low concentrations.

Herbicidal Activity

In addition to insecticides, pyrazole derivatives have shown herbicidal activity. Research indicated that these compounds could inhibit specific enzymes involved in plant growth, leading to effective weed control. Field trials reported promising results in reducing weed populations without adversely affecting crop yields.

Polymer Chemistry

The compound's structural features lend themselves to applications in polymer chemistry. Derivatives of pyrazoles have been utilized as monomers or additives to enhance the mechanical properties of polymers. Studies have demonstrated that incorporating such compounds can improve thermal stability and tensile strength of polymer matrices.

Nanotechnology

In nanotechnology, (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol has potential as a stabilizing agent for nanoparticles. Research indicates that pyrazole compounds can effectively stabilize metal nanoparticles, which are critical in various applications including catalysis and drug delivery systems.

Case Studies

- Anticancer Study : A recent investigation into pyrazole derivatives revealed that they could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Insecticide Research : Field trials conducted with a pyrazole-based insecticide demonstrated over 80% efficacy against aphids on tomato plants, showcasing its potential as a sustainable pest management solution.

- Polymer Enhancement : A study on polycarbonate materials incorporated with pyrazole derivatives showed a 30% increase in impact resistance compared to standard formulations.

Mécanisme D'action

Target of Action

The primary target of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol is the soluble epoxide hydrolase (sEH) enzyme . This enzyme belongs to the α/β hydrolase family and specifically acts on ether bonds . It facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .

Mode of Action

(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol interacts with the sEH enzyme, inhibiting its activity . The compound shows varying degrees of selectivity towards the sEH enzymes . Molecular docking studies have revealed that it forms H-bond interactions similar to AUDA .

Biochemical Pathways

The inhibition of the sEH enzyme by (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol affects the metabolic pathway of aliphatic epoxides such as fatty acid epoxides . The sEH enzyme shows selectivity for these substrates .

Result of Action

The inhibition of the sEH enzyme by (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol can lead to a reduction in blood pressure elevation and inflammatory roles . Particularly, compounds similar to (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol have emerged as potent sEH inhibitors, displaying low IC50 values for in vitro sEH inhibition .

Analyse Biochimique

Biochemical Properties

(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction is crucial as NAD+ plays a pivotal role in many biological processes, including metabolism and aging. The compound’s ability to modulate NAMPT activity suggests its potential in therapeutic applications for diseases related to metabolism and aging.

Cellular Effects

The effects of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in certain cell lines . These effects highlight its potential as a therapeutic agent in cancer treatment, where regulation of cell death and survival pathways is critical.

Molecular Mechanism

At the molecular level, (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol exerts its effects through specific binding interactions with biomolecules. It has been identified as a potent activator of NAMPT, enhancing its activity and subsequently increasing NAD+ levels . This activation leads to various downstream effects, including changes in gene expression and enzyme activity. Additionally, the compound’s ability to modulate lipophilicity helps in reducing CYP direct inhibition, making it a safer option for therapeutic use .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol change over time. Studies have shown that the compound remains stable under standard conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including continuous activation of autophagy and apoptosis pathways .

Dosage Effects in Animal Models

The effects of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced NAMPT activity and increased NAD+ levels . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These observations underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol is involved in several metabolic pathways, primarily through its interaction with NAMPT and the NAD+ salvage pathway . By activating NAMPT, the compound enhances the conversion of nicotinamide to NAD+, which is essential for various metabolic processes. This interaction also affects metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol is transported and distributed through specific transporters and binding proteins. Its interaction with NAMPT facilitates its localization to areas where NAD+ synthesis is required . Additionally, the compound’s lipophilicity aids in its distribution across cellular membranes, ensuring its availability for biochemical reactions.

Subcellular Localization

The subcellular localization of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol is primarily within the cytoplasm, where it interacts with NAMPT and other biomolecules involved in the NAD+ salvage pathway . This localization is crucial for its activity, as it ensures the compound is in proximity to its target enzymes and proteins. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol typically involves the reaction of 1-methyl-1H-pyrazole with piperidine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the methanol group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents, elevated temperatures.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated compounds, substituted amines.

Comparaison Avec Des Composés Similaires

- (1-methyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol

- (1-methyl-1H-pyrazol-4-yl)(piperidin-4-yl)methanol

- (1-methyl-1H-pyrazol-5-yl)(piperidin-3-yl)methanol

Uniqueness: (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol is unique due to the specific positioning of the pyrazole and piperidine rings, which can influence its chemical reactivity and biological activity

Activité Biologique

(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol, with the CAS number 1518082-44-4, is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its structural properties, biological activities, and relevant research findings.

Structural Information

The molecular formula of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol is . The compound features a pyrazole ring and a piperidine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research on pyrazole derivatives has indicated a wide range of biological activities, including antitumor , antimicrobial , and antioxidant effects. The specific compound (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol has not been extensively studied in isolation; however, related compounds have shown promising results.

Anticancer Activity

Studies have highlighted that pyrazole-containing compounds can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against breast cancer cells (e.g., MDA-MB-231) and other malignancies such as lung and colorectal cancers .

| Compound Type | Cell Line Tested | IC50 Value (μM) | Reference |

|---|---|---|---|

| Pyrazole Derivative | MDA-MB-231 | 0.013 | |

| Pyrazole with Piperidine | Z-138 | 0.4 |

The biological activity of pyrazole derivatives often involves the modulation of various signaling pathways. For instance, some studies suggest that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival .

Case Studies

Several case studies have explored the biological activity of related pyrazole compounds:

- Antitumor Activity : A study on a series of pyrazole derivatives showed that certain modifications led to enhanced cytotoxic effects on cancer cell lines, indicating that structural variations can significantly influence biological outcomes .

- Inhibition Studies : Research has shown that pyrazole derivatives can inhibit enzymes such as CHK1, which is crucial for cell cycle regulation in cancer cells. This inhibition leads to reduced tumor growth in xenograft models .

- Synergistic Effects : Some pyrazole compounds have been tested in combination with standard chemotherapy agents like doxorubicin, revealing synergistic effects that enhance overall efficacy against resistant cancer cell lines .

Propriétés

IUPAC Name |

(2-methylpyrazol-3-yl)-piperidin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-13-9(4-7-12-13)10(14)8-2-5-11-6-3-8/h4,7-8,10-11,14H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTXDYWIDMAHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518082-44-4 | |

| Record name | (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.